molecular formula C10H20ClNO2 B1373413 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride CAS No. 1220033-17-9

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride

Cat. No.: B1373413
CAS No.: 1220033-17-9
M. Wt: 221.72 g/mol
InChI Key: FBUFJMXCGDCPNE-UHFFFAOYSA-N
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Description

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride is a piperidine derivative characterized by a piperidine ring substituted with a 2-(allyloxy)ethoxy group. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form.

Properties

IUPAC Name

4-(2-prop-2-enoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-7-12-8-9-13-10-3-5-11-6-4-10;/h2,10-11H,1,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUFJMXCGDCPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Step 1: Formation of 2-(Allyloxy)ethanol or 2-(Allyloxy)ethyl halide intermediate
  • Step 2: Nucleophilic substitution or etherification of 4-hydroxypiperidine or 4-piperidinol
  • Step 3: Conversion to hydrochloride salt

Preparation Methods Analysis

Synthesis of 2-(Allyloxy)ethanol or 2-(Allyloxy)ethyl Halide

  • Allylation of Ethylene Glycol Derivatives:
    Allyl bromide or allyl chloride is reacted with ethylene glycol or 2-hydroxyethanol under basic conditions (e.g., K2CO3) to yield 2-(allyloxy)ethanol or the corresponding allyloxyethyl halide. This step introduces the allyloxy functionality essential for the final compound.

Etherification with 4-Hydroxypiperidine

  • Nucleophilic Substitution:
    4-Hydroxypiperidine acts as a nucleophile, reacting with 2-(allyloxy)ethyl halide (e.g., bromide or tosylate) under basic conditions to form 4-[2-(allyloxy)ethoxy]piperidine.
  • Reaction Conditions:
    Typical solvents include acetonitrile, DMF, or THF. Temperature ranges from room temperature to reflux (~50–100°C). Bases such as potassium carbonate or sodium hydride facilitate deprotonation of the hydroxyl group to enhance nucleophilicity.

Formation of Hydrochloride Salt

  • The free base 4-[2-(allyloxy)ethoxy]piperidine is treated with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol) to precipitate the hydrochloride salt, improving compound stability and crystallinity.

Representative Experimental Procedure (Adapted from Analogous Piperidine Derivatives)

Step Reagents & Conditions Description Yield & Notes
1 Allyl bromide, ethylene glycol, K2CO3, acetone, reflux 4-6 h Allylation to form 2-(allyloxy)ethanol Moderate to high yield (70-85%)
2 2-(Allyloxy)ethyl bromide, 4-hydroxypiperidine, K2CO3, DMF, 60°C, 12 h Etherification to form 4-[2-(allyloxy)ethoxy]piperidine Moderate yield (60-75%)
3 HCl gas or 1M HCl in ethanol, 0°C to room temp Formation of hydrochloride salt High purity product, good crystallinity

Supporting Research Findings and Data

  • Reaction Monitoring:
    High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to monitor reaction progress, ensuring complete conversion of starting materials.

  • Purification:
    The crude product is often purified by recrystallization from ethanol/ether or by column chromatography using silica gel with hexane/ethyl acetate solvent systems.

  • Characterization:
    Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms the substitution pattern and purity. For example, characteristic signals for allyl protons (5.0–6.0 ppm) and piperidine ring protons (1.5–3.0 ppm) are observed. Infrared (IR) spectroscopy confirms ether linkages and hydrochloride salt formation.

Comparative Table of Preparation Methods for Piperidine Ether Derivatives

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Allylation then Etherification Ethylene glycol, allyl bromide, 4-hydroxypiperidine K2CO3, DMF, acetone Reflux, 12 h 60-85 Straightforward, scalable Multi-step, requires purification
Direct Nucleophilic Substitution 4-hydroxypiperidine, 2-(allyloxy)ethyl tosylate Base (NaH, K2CO3) 50-80°C, 6-12 h 65-75 Efficient substitution Tosylate preparation needed
One-pot synthesis (less common) Piperidine derivatives, allyl ethers Catalysts (Lewis acids) Elevated temp Variable Potentially faster More complex control

Chemical Reactions Analysis

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting a range of diseases.
  • Anticancer Activity : Research has indicated that piperidine derivatives exhibit anticancer properties. For instance, studies have shown that compounds derived from piperidine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanisms include:
    • Inhibition of Cell Proliferation : Compounds like 2-amino-4-(1-piperidine) pyridine have demonstrated the ability to arrest the cell cycle in cancer cell lines such as HT29 and DLD-1 .
    • Targeting Signaling Pathways : Certain derivatives affect critical signaling pathways associated with cancer progression, such as the PI3K/AKT pathway, thereby reducing tumor growth and metastasis .

Organic Synthesis Applications

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride is also valuable in organic synthesis as an intermediate for creating complex molecules. Its utility includes:

  • Synthesis of Enamines : The compound can be utilized to form enamines, which are important intermediates in organic synthesis for creating various functional groups .
  • Development of Novel Materials : It can be used to synthesize advanced materials with specific properties for applications in pharmaceuticals and materials science.

Case Study 1: Anticancer Activity

A study focused on a piperidine derivative demonstrated significant anticancer effects against breast cancer cell lines (MDA-MB-231 and MCF-7). The derivative inhibited cell proliferation by inducing oxidative stress and altering key protein expressions involved in apoptosis .

Case Study 2: Synthesis of Functionalized Compounds

Another investigation explored the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide using this compound as a precursor. This compound was found to enhance the properties of dental adhesives due to improved solubility in acidic environments .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotes
Pharmaceutical DevelopmentDrug synthesis for cancer treatmentTargets various signaling pathways
Organic SynthesisIntermediate for creating complex moleculesUseful in forming enamines
Material ScienceDevelopment of functionalized materialsEnhances properties of existing compounds

Mechanism of Action

The mechanism of action of 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Variations and Molecular Properties

The table below compares substituents, molecular formulas, and molecular weights of related piperidine hydrochlorides:

Compound Name Substituent Structure Molecular Formula Molecular Weight (g/mol) Key References
4-[2-(Allyloxy)ethoxy]piperidine hydrochloride -OCH₂CH₂OCH₂CH=CH₂ C₁₁H₂₀ClNO₂* ~233.7 (calculated) N/A†
4-(Diphenylmethoxy)piperidine hydrochloride -OCH(C₆H₅)₂ C₁₈H₂₁NO•HCl 303.83
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride -CH₂CH₂O-C₆H₃(Br)(iPr) C₁₆H₂₃BrClNO 384.73 (calculated)
4-[2-(Trifluoromethylphenoxy)ethyl]piperidine hydrochloride -CH₂CH₂O-C₆H₄(CF₃) C₁₄H₁₇ClF₃NO 327.74 (calculated)
4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride -CH₂CH₂O(CH₂)₂CH(CH₃)₂ C₁₂H₂₆ClNO 235.79

*Calculated based on substituent; †Direct data for the target compound is absent in the evidence.

Key Observations:
  • Bulkiness : The diphenylmethoxy group (303.83 g/mol) significantly increases molecular weight compared to smaller substituents like allyloxyethoxy .
  • Electron-Withdrawing Effects : The trifluoromethyl group in may enhance metabolic stability but reduce solubility.
  • Reactivity : Allyloxyethoxy’s terminal alkene could participate in Michael additions or polymerization, unlike saturated substituents (e.g., isopentyloxy in ).

Toxicity and Hazard Profiles

Compound Acute Toxicity Chronic Effects Hazard Classification References
4-(Diphenylmethoxy)piperidine hydrochloride Harmful (delayed effects upon exposure) No data Not classified
4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride Irritant (skin/eye) No data IRRITANT
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride No data No data Unknown
Key Observations:
  • Limited toxicity data are available for most compounds.
  • The irritant classification of the isopentyloxy derivative highlights the importance of substituent hydrophobicity in dermal interactions .

Biological Activity

Overview

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride, with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol, is a compound that has garnered attention for its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C10H20ClNO2
  • Molecular Weight : 221.72 g/mol
  • Synthesis : The compound is synthesized through a multi-step process involving the reaction of piperidine with allyl chloride followed by ethylene oxide, typically utilizing solvents like dichloromethane and catalysts such as potassium carbonate.

The biological activity of this compound is primarily attributed to its ability to act as a ligand, interacting with specific receptors or enzymes. This interaction can modulate their activity, leading to various biological effects depending on the target pathway involved.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with piperidine structures have been shown to possess antibacterial and antifungal activities, which could be extrapolated to this compound .

Antitumor Potential

The compound's structure suggests potential antitumor activity. Similar piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. For example, studies on related compounds have demonstrated efficacy against various cancer cell lines by disrupting cellular processes essential for tumor growth .

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluating the antibacterial efficacy of piperidine derivatives found that compounds with similar structures displayed significant inhibition against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
  • Antitumor Activity : In vitro assays have shown that compounds with piperidine moieties can significantly reduce the viability of cancer cells. For instance, a derivative was noted for its ability to inhibit estrogen-dependent proliferation in breast cancer cells, indicating a potential role as an anti-cancer agent .

Comparative Analysis

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundPiperidine ring with allyloxy and ethoxyAntimicrobial, antitumor
4-[2-(Methoxy)ethoxy]piperidine hydrochlorideSimilar structure with methoxy substitutionAntimicrobial
4-[2-(Ethoxy)ethoxy]piperidine hydrochlorideSimilar structure with ethoxy substitutionAntitumor potential

Q & A

Q. How to evaluate the compound’s potential as a kinase inhibitor using computational methods?

  • Perform molecular docking (AutoDock Vina, Glide) against kinase crystal structures (e.g., EGFR or CDK2). Validate with in vitro kinase assays (IC₅₀ determination) and compare binding affinities to known inhibitors .

Data Contradiction Analysis

Q. How to address conflicting reports on synthetic yields for similar piperidine derivatives?

  • Replicate experiments under standardized conditions (solvent, temperature, catalyst). Use Design of Experiments (DoE) to identify critical variables. Publish raw data (e.g., NMR spectra, HPLC chromatograms) for transparency .

Q. How to interpret inconsistent cytotoxicity results in cell-based assays?

  • Control for cell line variability (e.g., HepG2 vs. HEK293), passage number , and assay conditions (serum concentration, incubation time). Validate with orthogonal assays (e.g., apoptosis markers, mitochondrial toxicity) .

Methodological Tables

Parameter Optimal Condition Analytical Method
Substitution Reaction50°C, DMF, KI catalystIn-situ FTIR/HPLC monitoring
Stability Testing40°C/75% RH, pH 7 bufferHPLC-MS degradation profiling
LogP DeterminationOctanol-water partitionShake-flask + UV spectroscopy

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